3-(3-(benzyloxy)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
Description
This compound features a propan-1-one backbone substituted with a 3-(benzyloxy)phenyl group at position 3 and a 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine moiety at position 1 (Figure 1). Such structural attributes are common in antimicrobial and anticancer agents, as seen in related derivatives (e.g., thiazolidine-based compounds with benzyloxy phenyl groups in –12) .
Properties
IUPAC Name |
3-(3-phenylmethoxyphenyl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2/c32-27(15-14-21-10-7-13-25(16-21)33-20-22-8-3-1-4-9-22)30-17-24(18-30)31-19-26(28-29-31)23-11-5-2-6-12-23/h1-13,16,19,24H,14-15,17-18,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHAFIIPCYYACG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=CC=C2)OCC3=CC=CC=C3)N4C=C(N=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(benzyloxy)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one can be accomplished through a multi-step reaction sequence:
Formation of the Benzyloxy Intermediate: : The initial step involves the alkylation of 3-hydroxybenzaldehyde with benzyl bromide under basic conditions to form 3-(benzyloxy)benzaldehyde.
Synthesis of the Azetidine Intermediate: : This is followed by a cycloaddition reaction between azide and alkyne precursors to form the triazole moiety, which is then reacted with an azetidine intermediate.
Final Coupling Reaction: : The final step entails the coupling of the benzyloxy intermediate with the azetidine-triazole intermediate in the presence of a coupling agent and appropriate solvents under controlled temperature and pH.
Industrial Production Methods
Industrially, the production of this compound may involve optimized reaction conditions, including high-purity reagents, automated reactors for precise temperature control, and continuous flow synthesis techniques to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The benzyloxy group can undergo oxidation to form aldehyde or carboxylic acid derivatives under strong oxidizing conditions.
Reduction: : The ketone functional group can be reduced to corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: : The phenyl and benzyloxy groups can participate in various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: : Halogenated solvents and nucleophiles such as halides or amines under reflux conditions.
Major Products
Oxidation: : Corresponding carboxylic acids and aldehydes.
Reduction: : Corresponding alcohols.
Substitution: : Various substituted benzyloxyphenyl derivatives.
Scientific Research Applications
Chemistry
This compound serves as a valuable intermediate in organic synthesis, particularly in constructing complex molecular architectures and studying reaction mechanisms.
Biology
3-(3-(benzyloxy)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one can be used in biological assays to probe enzyme activities and receptor bindings due to its unique structural properties.
Medicine
Its potential medicinal applications include acting as a scaffold for designing new pharmaceuticals with antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In industrial settings, this compound can be used to develop new materials with specific chemical and physical properties, such as polymers or advanced composites.
Mechanism of Action
The exact mechanism of action for this compound depends on its application:
Enzyme Inhibition: : It may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction.
Receptor Interaction: : It can interact with cellular receptors, altering signaling pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Functional Comparison
Key Observations
Backbone and Substitution Patterns :
- The target compound’s azetidine-triazole group contrasts with morpholine in 2aca. Azetidine’s smaller ring size (4-membered vs. 6-membered morpholine) may enhance conformational rigidity and binding selectivity .
- Fluorine substitution in CAS 2034269-60-6 improves metabolic stability and bioavailability compared to the benzyloxy group in the target compound .
Synthetic Efficiency :
Physicochemical and Pharmacokinetic Insights
- Drug-Likeness : In silico studies on related triazole derivatives predict favorable parameters (cLogP < 5, molecular weight < 500), aligning with Lipinski’s rule of five .
Biological Activity
The compound 3-(3-(benzyloxy)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one , identified by its CAS number 2034265-86-4 , is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 410.5 g/mol . Its structure features a triazole ring , which is often associated with various biological activities, including antimicrobial and anticancer effects.
Biological Activity Overview
Research has shown that compounds with similar structural motifs often exhibit significant biological activities. The following sections detail specific studies and findings related to the activity of the compound.
Anticancer Activity
One of the primary areas of investigation for this compound is its potential as an anticancer agent. A study involving analogs of related compounds demonstrated their ability to inhibit tubulin polymerization, a critical process in cancer cell division. For instance, derivatives of E-3-(3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one were synthesized and evaluated for cytotoxicity against various cancer cell lines, including MCF-7 (breast), SiHa (cervical), and PC-3 (prostate) cells. The most potent compound showed an IC50 value of 2.97 µM against PC-3 cells, indicating significant anticancer potential .
The mechanism by which this compound exerts its effects appears to involve interaction with tubulin at the colchicine-binding site, disrupting microtubule dynamics essential for mitosis. This interference can lead to apoptosis in cancer cells while sparing normal cells, as evidenced by the selectivity observed in cytotoxicity assays .
Pharmacological Profile
In addition to anticancer properties, the pharmacological profile of this compound suggests it may also possess other therapeutic potentials:
Inhibition of Monoamine Oxidase (MAO)
Research on related compounds has indicated that benzyloxy-substituted phenyl derivatives can act as selective inhibitors of MAO B, an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. One such derivative exhibited an IC50 value in the low nanomolar range (1.4 nM), showcasing a high degree of selectivity for MAO B over MAO A .
Case Studies
Several case studies have highlighted the efficacy and safety profiles of compounds structurally similar to this compound:
| Compound | Activity | IC50 (µM) | Cell Line |
|---|---|---|---|
| 5o | Anticancer | 3.60 ± 0.45 | SiHa |
| 5d | Anticancer | 2.97 ± 0.88 | PC-3 |
| 12a | MAO B Inhibition | 1.4 | Rat Brain |
These results suggest that modifications to the benzyloxy and triazole moieties can significantly enhance biological activity.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this compound?
Answer:
The synthesis typically involves a multi-step approach:
Azetidine ring functionalization : Introduction of the 4-phenyl-1,2,3-triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other click chemistry methods .
Coupling reactions : The azetidine-triazole intermediate is coupled with a benzyloxy-substituted phenylpropanone derivative using nucleophilic substitution or amide bond formation under mild basic conditions (e.g., K₂CO₃ in DMF) .
Protection/deprotection : Benzyloxy groups may require protection (e.g., using tert-butyldimethylsilyl chloride) to prevent undesired side reactions during coupling steps .
- Key parameters : Solvent choice (e.g., DMF, THF), catalyst (e.g., CuI for CuAAC), and reaction time optimization to improve yields .
Basic: How is the structural integrity of this compound validated?
Answer:
Structural confirmation relies on:
- X-ray crystallography : Resolves stereochemistry and confirms the azetidine-triazole linkage (e.g., bond angles and torsion angles) .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Identifies proton environments (e.g., benzyloxy aromatic protons at δ 6.8–7.4 ppm) and carbonyl signals (δ ~200 ppm for the propan-1-one group) .
- FT-IR : Validates carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .
Advanced: How can researchers optimize reaction yields in the triazole-azetidine coupling step?
Answer:
Low yields in triazole formation often arise from incomplete cycloaddition or competing side reactions. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO or DMF) enhance CuAAC efficiency by stabilizing reactive intermediates .
- Catalyst tuning : Ascorbic acid as a reductant improves Cu(I) catalyst longevity, while microwave irradiation reduces reaction time (e.g., 30 minutes vs. 24 hours under conventional heating) .
- Purification techniques : Column chromatography with gradient elution (hexane/ethyl acetate) isolates the triazole-azetidine intermediate with >95% purity .
Advanced: How to resolve contradictions in reported biological activity data across assays?
Answer:
Discrepancies may arise from assay conditions (e.g., pH, solvent) or target specificity. Mitigation approaches:
- Orthogonal assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., cytotoxicity) assays under standardized conditions .
- Computational docking : Compare binding modes of the compound with target proteins (e.g., kinases) using software like AutoDock Vina to identify assay-specific interactions .
- Structural analogs : Synthesize derivatives with modified benzyloxy or triazole groups to isolate structure-activity relationships (SAR) .
Advanced: What computational methods are suitable for studying this compound’s interaction with biological targets?
Answer:
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability in physiological environments .
- Molecular Dynamics (MD) simulations : Simulate binding kinetics with targets (e.g., G-protein-coupled receptors) over nanosecond timescales to assess conformational flexibility .
- Pharmacophore modeling : Identifies critical functional groups (e.g., triazole, benzyloxy) responsible for target engagement using tools like Schrödinger’s Phase .
Advanced: How to address challenges in stereochemical control during azetidine ring synthesis?
Answer:
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-azetidine precursors) to enforce desired stereochemistry .
- Crystallographic guidance : Compare experimental X-ray structures (e.g., bond lengths of ~1.47 Å for C-N in the azetidine ring) with computational models to validate configurations .
- Kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired stereoisomers during intermediate steps .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the benzyloxy group .
- Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the propan-1-one moiety .
- Solvent compatibility : Dissolve in anhydrous DMSO for long-term storage; avoid aqueous buffers unless immediately prior to assays .
Advanced: How to design derivatives to enhance solubility without compromising bioactivity?
Answer:
- PEGylation : Introduce polyethylene glycol (PEG) chains at the benzyloxy position to improve aqueous solubility .
- Ionizable groups : Incorporate tertiary amines (e.g., morpholine) into the azetidine ring to enable salt formation at physiological pH .
- Prodrug strategies : Mask the propan-1-one group with ester linkages, which hydrolyze in vivo to release the active compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
